2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one
説明
2-Amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one (hereafter referred to by its full systematic name) is a tricyclic heterocyclic compound featuring a fused triazole and quinazoline scaffold. Its structure has been confirmed via X-ray crystallography (Figure 3B in ), and it is synthesized through cyclization reactions involving aminotriazole precursors under Ullmann-type conditions.
特性
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-8-12-9-11-6-4-2-1-3-5(6)7(15)14(9)13-8/h1-4H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXSOJUSGBAPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)N=C(N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Quinazoline Ring Construction: The quinazoline ring is often formed through condensation reactions involving anthranilic acid derivatives and formamide or similar reagents.
A common synthetic route involves the reaction of 2-aminobenzamide with hydrazine hydrate under reflux conditions, followed by cyclization with formic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: N-substituted triazoloquinazoline derivatives.
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of quinazolinone structures have shown efficacy against various bacterial strains. The incorporation of the triazole moiety enhances the compound's ability to disrupt microbial cell functions.
Case Study : A study demonstrated that compounds derived from quinazolinone exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating the potential for developing new antibiotics based on this scaffold .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. Research indicates that derivatives featuring the triazole structure can inhibit the InhA enzyme in Mycobacterium tuberculosis, a critical target for tuberculosis treatment.
Case Study : A series of synthesized compounds were tested against different strains of tuberculosis. One derivative displayed a minimum inhibitory concentration (MIC) of 12.5 μg/mL, comparable to established treatments like Isoniazid .
Synthetic Methods
The synthesis of 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves several methodologies that allow for the modification of its structure to enhance biological activity. These methods include:
- Cyclization Reactions : Utilizing cyclohexanecarboxylate derivatives and triazole precursors under reflux conditions.
- Molecular Hybridization : Combining quinazolinone with triazole motifs to create hybrids with improved pharmacological profiles .
Pharmacological Insights
The pharmacological profile of 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one suggests multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : Potential interactions with microbial membranes leading to increased permeability and cell death.
作用機序
The mechanism of action of 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory actions.
類似化合物との比較
Substituent Variations and Physicochemical Properties
*Estimated based on analogous structures.
Key Observations :
- Amino Group Impact: The target compound’s amino group contributes to a lower logP (1.2 vs.
- Halogenated Derivatives : The 5-chlorothiophene derivative (logP = 3.5) exhibits thrombin inhibitory activity, likely due to enhanced lipophilicity and halogen-mediated target binding.
- Bulkier Substituents: Derivatives with diethylaminophenyl or dimethyl groups (e.g., 365.48 Da in ) show increased molecular weight and logP, which may limit bioavailability.
Critical Considerations and Limitations
- Synthetic Purity : Regioisomer formation (e.g., compounds 21 and 23 in ) complicates activity comparisons, necessitating rigorous purification.
- Assay Variability : Differences in biological testing methods (e.g., enzyme assays vs. well diffusion) limit direct efficacy comparisons.
- Data Gaps: Several analogs (e.g., sulfanylidene and diethylaminophenyl derivatives) lack reported biological data, highlighting the need for further studies.
生物活性
2-Amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H12N6O
- Molecular Weight : 232.25 g/mol
- IUPAC Name : 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one
Biological Activity Overview
Research has demonstrated that 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one exhibits a range of biological activities:
-
Anticancer Activity
- The compound has shown promising results against various cancer cell lines. In vitro studies indicated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) with IC50 values in the micromolar range.
- A study reported that derivatives of quinazoline compounds often exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism is believed to involve the inhibition of key kinases involved in cell proliferation and survival .
-
Kinase Inhibition
- The compound has been evaluated for its ability to inhibit specific kinases associated with tumor growth. For instance, it was tested against DYRK1A and GSK-3β kinases. The results indicated that it could inhibit these kinases effectively at low concentrations .
- The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance its potency as a kinase inhibitor .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound:
Study 1: Anticancer Efficacy
A recent investigation assessed the cytotoxic effects of 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one on various human cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.3 | Apoptosis induction via caspase activation |
| HCT116 | 15.0 | Inhibition of cell cycle progression |
| PC-3 | 10.5 | Targeting PI3K/Akt pathway |
Study 2: Kinase Interaction
In another study focusing on kinase interactions:
| Kinase Target | % Inhibition at 10 µM |
|---|---|
| DYRK1A | 85% |
| GSK-3β | 75% |
| JAK3 | 60% |
These results indicate that the compound effectively inhibits multiple kinases involved in cancer progression .
Q & A
Q. What are the most efficient synthetic routes for 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one?
The compound can be synthesized via cyclocondensation reactions using ultrasound-assisted protocols to enhance reaction efficiency and yield . Tandem methodologies like the aza-Wittig/heterocumulene-mediated annulation offer high regioselectivity and reduced reaction times under mild conditions (e.g., room temperature, DMF solvent) . Post-synthesis characterization should include ¹H/¹³C-NMR, IR, and HRMS to confirm structural integrity .
Q. How can catalytic efficiency and reusability be optimized during synthesis?
Heterogeneous catalysts such as NGPU (a deep eutectic solvent) demonstrate high catalytic activity (>90% yield) and reusability (>5 cycles without significant loss in efficiency) for triazoloquinazolinone derivatives. Comparative studies using Table 6 in highlight NGPU’s superiority over traditional catalysts like HCl or FeCl₃ in terms of reaction time and byproduct minimization .
Q. What experimental protocols are recommended for evaluating biological activity?
Antimicrobial activity can be assessed via the well diffusion method against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), with zone-of-inhibition measurements and MIC/MBC calculations . For corrosion inhibition studies, combine weight loss assays with electrochemical techniques (PDP, EIS) to determine inhibition efficiency (%) and adsorption behavior (Langmuir isotherm) in acidic media .
Advanced Research Questions
Q. What strategies are effective for constructing the triazoloquinazolinone heterocyclic core?
Key strategies include:
- Cyclocondensation : Reacting 2-aminobenzimidazole derivatives with dimedone or arylidene ketones under acidic conditions (e.g., PTSA catalysis) to form fused triazolo rings .
- Ultrasound-assisted synthesis : Reduces reaction time by 50–70% compared to conventional heating, enhancing regioselectivity in ring closure .
Q. How do substituents influence the compound’s bioactivity and physicochemical properties?
SAR studies (e.g., ) reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring enhance antimicrobial potency by 30–40%, while bulky alkyl chains (e.g., cyclopentyl) improve lipophilicity and membrane penetration. Computational docking (DFT) further correlates substituent electronegativity with binding affinity to microbial enzymes .
Q. What mechanistic insights explain the compound’s corrosion inhibition behavior?
The compound acts as a mixed-type inhibitor, adsorbing onto steel surfaces via chemisorption (physisorption dominant at lower concentrations). EIS data show a protective layer formation, with adsorption following the Langmuir isotherm (R² > 0.98). Monte Carlo simulations predict strong interactions between the triazolo ring’s nitrogen atoms and Fe atoms, stabilizing the adsorbed layer .
Q. How can reaction parameters (solvent, temperature) be optimized to minimize byproducts?
- Solvent choice : Protolytic solvents (e.g., ethanol, acetic acid) favor proton transfer in cyclization steps, reducing side products like open-chain intermediates by 15–20% .
- Temperature control : Maintaining temperatures below 80°C prevents decomposition of thermally labile intermediates (e.g., hydrazono derivatives) .
Q. What computational tools are suitable for predicting adsorption behavior?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates Fukui indices to identify nucleophilic/electrophilic sites, while Monte Carlo simulations model adsorption energies on Fe(110) surfaces. These methods predict inhibition efficiency within 5–10% of experimental values .
Q. How can pharmacological profiles (e.g., receptor binding) be systematically evaluated?
Q. What challenges arise in managing synthetic byproducts, and how are they addressed?
Common byproducts include uncyclized hydrazones and dimerized intermediates. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
